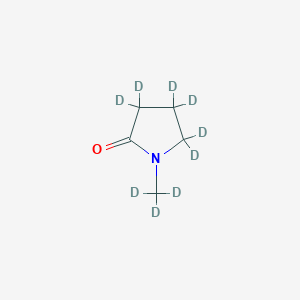

N-Methyl-d3-2-pyrrolidinone-d6

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3,4,4,5,5-hexadeuterio-1-(trideuteriomethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-6-4-2-3-5(6)7/h2-4H2,1H3/i1D3,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECXISVLQFMRJM-YNSOAAEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(=O)N(C(C1([2H])[2H])([2H])[2H])C([2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584442 | |

| Record name | 1-(~2~H_3_)Methyl(~2~H_6_)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185964-60-7 | |

| Record name | 1-(~2~H_3_)Methyl(~2~H_6_)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 185964-60-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Isotopic Purity Verification of N-Methyl-d3-2-pyrrolidinone-d6

This guide provides a comprehensive overview of the synthesis and rigorous isotopic purity analysis of N-Methyl-d3-2-pyrrolidinone-d6 (NMP-d9). Designed for researchers, scientists, and professionals in drug development, this document delves into the causal reasoning behind methodological choices, offering a framework for producing and validating high-purity deuterated solvents and reagents.

Introduction: The Utility of Deuterated NMP

N-Methyl-2-pyrrolidinone (NMP) is a versatile, polar aprotic solvent widely employed in the petrochemical, pharmaceutical, and electronics industries for its exceptional solvating power.[1][2] The deuterated analogue, N-Methyl-d3-2-pyrrolidinone-d6, in which all nine hydrogen atoms are replaced with deuterium, serves as an invaluable tool in modern analytical and pharmaceutical science. Its primary applications include use as an internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) and as a non-exchangeable deuterated solvent for Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] The kinetic isotope effect, resulting from the substitution of hydrogen with the heavier deuterium isotope, can also be leveraged to modulate drug metabolism, potentially enhancing pharmacokinetic profiles.[3]

Achieving a high degree of isotopic purity is paramount for these applications. This guide outlines a robust synthetic protocol and, critically, a self-validating analytical workflow to confirm both the isotopic enrichment and the structural integrity of the final product.

Part 1: Synthesis of N-Methyl-d3-2-pyrrolidinone-d6

Rationale for Synthetic Route Selection

The most efficient and industrially adopted method for synthesizing NMP is the condensation reaction between γ-butyrolactone (GBL) and methylamine.[1][2] This route is favored due to its high conversion rates, operational simplicity, and the availability of the requisite precursors. For the synthesis of the deuterated target molecule, this translates to the use of γ-butyrolactone-d6 and methylamine-d3.

A critical consideration in this synthesis is the proximity of the boiling points of the starting material, GBL (204-206 °C), and the final product, NMP (202 °C).[1][5] Fractional distillation is therefore an inefficient method for separation. To overcome this, the reaction is strategically designed to use a significant excess of methylamine-d3. This application of Le Châtelier's principle drives the reaction to near-complete conversion of the GBL-d6, simplifying the subsequent purification process to the removal of excess methylamine and the water-d2 byproduct.[1]

Reaction Mechanism

The synthesis proceeds via a two-step mechanism:

-

Nucleophilic Acyl Substitution: The nucleophilic methylamine-d3 attacks the electrophilic carbonyl carbon of the γ-butyrolactone-d6 ring. This opens the lactone ring to form an intermediate N-methyl-d3-γ-hydroxy-butyramide-d6. This initial reaction is reversible.[1]

-

Dehydration and Cyclization: Under heat and pressure, the intermediate undergoes an intramolecular dehydration reaction. The hydroxyl group is eliminated as a molecule of heavy water (D₂O), and the amide nitrogen attacks the terminal carbon, forming the stable five-membered pyrrolidinone ring to yield the final product, N-Methyl-d3-2-pyrrolidinone-d6.[1]

Experimental Protocol: Synthesis

This protocol is adapted from the established industrial synthesis of NMP. Researchers should perform a thorough risk assessment before proceeding.

Table 1: Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |

|---|---|---|---|

| γ-Butyrolactone-d6 | C₄D₆O₂ | 92.13 | 1.0 mol |

| Methylamine-d3 (in D₂O) | CD₃ND₂ | 36.09 | 1.8 mol (1.8x excess) |

| High-pressure reactor | - | - | 1 |

| Distillation apparatus | - | - | 1 |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed |

Procedure:

-

Reactor Charging: Charge a high-pressure stainless-steel autoclave with γ-butyrolactone-d6 (1.0 mol).

-

Amine Addition: Add the solution of methylamine-d3 (1.8 mol) to the reactor. Seal the reactor according to the manufacturer's specifications.

-

Reaction Conditions: Heat the reactor to 250-280 °C. The pressure will rise due to the formation of water-d2 and the vapor pressure of the reactants. Maintain these conditions for 4-5 hours with constant stirring.

-

Cooling and Depressurization: Allow the reactor to cool to room temperature. Carefully vent the excess methylamine-d3 in a well-ventilated fume hood or capture it for recycling.

-

Crude Product Recovery: Open the reactor and transfer the liquid product mixture to a round-bottom flask.

-

Purification:

-

Amine Removal: Perform a simple distillation to remove any residual methylamine-d3 and the bulk of the water-d2 byproduct.[1]

-

Final Distillation: Set up a fractional distillation apparatus. The bottom product from the initial distillation is carefully distilled under reduced pressure. Collect the fraction boiling at ~202 °C (at atmospheric pressure) as the pure N-Methyl-d3-2-pyrrolidinone-d6.[1]

-

Drying: Dry the collected product over anhydrous sodium sulfate and filter to remove the drying agent.

-

Part 2: Isotopic Purity and Structural Verification

The synthesis of a deuterated compound is incomplete without a rigorous validation of its isotopic composition. A multi-pronged analytical approach combining mass spectrometry and NMR spectroscopy provides a self-validating system for confirming isotopic purity and structural integrity.[6][7]

Isotopic Enrichment vs. Species Abundance

It is crucial to distinguish between two key terms:[8]

-

Isotopic Enrichment: Refers to the percentage of deuterium at a specific labeled position. For a starting material with 99.5% D enrichment, there is a 99.5% probability of finding a deuterium atom at any given labeled site.

-

Species Abundance: Refers to the percentage of the entire population of molecules that has a specific isotopic composition (e.g., the fully deuterated d9 species).

A starting material with 99.5% isotopic enrichment will not result in a product where 99.5% of the molecules are the d9 species due to the statistical probability of a hydrogen atom being present at one or more of the nine possible sites.[8]

Analytical Workflow Overview

The recommended workflow involves a parallel analysis using High-Resolution Mass Spectrometry (HRMS) and quantitative NMR (qNMR). HRMS provides the distribution of all isotopologues (d9, d8, d7, etc.), while NMR confirms the location of deuterium and quantifies the enrichment at each specific site. The results from both techniques must be corroborative for the analysis to be considered valid.[7]

Mass Spectrometry for Isotopologue Distribution

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is an exceptionally sensitive and rapid method for determining the isotopic purity of deuterated compounds.[9][10] It can distinguish between the different H/D isotopologue ions based on their precise mass-to-charge ratios.[9]

2.3.1. Experimental Protocol: LC-ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the synthesized N-Methyl-d3-2-pyrrolidinone-d6 (e.g., 1 µg/mL) in a suitable solvent such as acetonitrile/water with 0.1% formic acid.[11]

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled with a liquid chromatography system.

-

Analysis: Infuse the sample directly or perform a chromatographic separation. Acquire the full scan mass spectrum in positive ion mode, ensuring sufficient resolution to separate the isotopic peaks. The protonated molecular ion [M+H]⁺ for the d9 species will be at m/z 109.19.[11]

-

Data Processing: Extract the ion chromatograms for all expected isotopologues (from d0 to d9). Integrate the peak areas for each isotopologue. The isotopic purity is calculated based on the relative abundance of the target d9 ion compared to the sum of all isotopologue ions.[9][10]

2.3.2. Data Interpretation

The analysis provides a clear distribution of the different deuterated species in the sample.

Table 2: Example High-Resolution Mass Spectrometry Data

| Isotopologue | Formula | Expected [M+H]⁺ (m/z) | Observed Intensity (Area) | Relative Abundance (%) |

|---|---|---|---|---|

| NMP-d9 | C₅D₉NO | 109.19 | 9,750,000 | 97.50 |

| NMP-d8 | C₅HD₈NO | 108.18 | 230,000 | 2.30 |

| NMP-d7 | C₅H₂D₇NO | 107.17 | 15,000 | 0.15 |

| NMP-d6 | C₅H₃D₆NO | 106.17 | 5,000 | 0.05 |

| ... | ... | ... | ... | ... |

| Total | | | 10,000,000 | 100.00 |

NMR Spectroscopy for Site-Specific Analysis

While MS provides the overall isotopic distribution, NMR spectroscopy is essential for confirming that deuteration has occurred at the correct positions and for quantifying the level of enrichment at those sites.[12][13]

2.4.1. Experimental Protocol: Quantitative NMR (qNMR)

-

Sample Preparation: Accurately weigh a sample of the synthesized N-Methyl-d3-2-pyrrolidinone-d6 into an NMR tube. Add a precise amount of a high-purity, non-deuterated internal standard with a known concentration.

-

¹H NMR Analysis:

-

Acquire a ¹H NMR spectrum. The signals from any residual protons in the NMP-d9 molecule will be visible.

-

By comparing the integration of these residual proton signals to the integration of the known internal standard, the exact amount of non-deuterated material can be quantified, providing a highly accurate measure of overall isotopic enrichment.[8]

-

-

²H NMR Analysis:

-

Acquire a ²H (Deuterium) NMR spectrum. This directly observes the deuterium nuclei.[12]

-

The spectrum should show distinct signals corresponding to the deuterons on the methyl group (-CD₃) and the three methylene groups in the pyrrolidinone ring (-CD₂-), confirming the positions of deuteration. The relative integrals of these peaks should correspond to the 3:2:2:2 ratio of deuterons in the molecule.

-

2.4.2. Data Interpretation

-

¹H NMR: The absence or extreme reduction of signals in the regions corresponding to the methyl and ring protons confirms successful deuteration. The precise quantification via an internal standard gives the overall isotopic purity.

-

²H NMR: The presence and correct integration of signals confirm that the deuterium is located on the correct carbon atoms, verifying the structural integrity of the isotopic labeling.

By combining the powerful, complementary data from both HRMS and qNMR, a complete and trustworthy profile of the synthesized N-Methyl-d3-2-pyrrolidinone-d6 is achieved, ensuring its suitability for the most demanding research applications.

References

-

Zhang, Y., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 37(S1), e9453. Available at: [Link]

-

Pate, B. H., & Peebles, S. A. (2025-09-12). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. National Institutes of Health. Available at: [Link]

-

Kumar, A., et al. (2023). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 15(7), 917-924. Available at: [Link]

-

Zhang, Y., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. ResearchGate. Available at: [Link]

-

Anonymous. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Concert Pharmaceuticals. Available at: [Link]

-

Royal Society of Chemistry. (2023). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. RSC Publishing. Available at: [Link]

-

Kumar, A., et al. (2023). Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. ResearchGate. Available at: [Link]

-

Anonymous. (2022). Evaluating the use of NMR for the determination of deuterium abundance in water. Utrecht University. Available at: [Link]

-

U.S. Food and Drug Administration. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. FDA. Available at: [Link]

-

Yurui (Shanghai) Chemical Co., Ltd. (2025). N-Methyl-Pyrrolidone(NMP):Synthesis Method of NMP. Yurui Chemical. Available at: [Link]

-

SLS. (n.d.). N-Methyl-d3-2-pyrrolidinone-d6 | 615854-1G | SIGMA-ALDRICH. Scientific Laboratory Supplies. Available at: [Link]

-

Chahrour, O. (2014). Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. Available at: [Link]

Sources

- 1. How to synthesis N-Methyl-2-pyrrolidone_Chemicalbook [chemicalbook.com]

- 2. Experienced supplier of N-Methyl-Pyrrolidone,CAS:872-50-4,nmp [riyngroup.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. isotope.com [isotope.com]

- 5. scientificlabs.com [scientificlabs.com]

- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. isotope.com [isotope.com]

- 9. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. fda.gov [fda.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

Navigating Bioanalytical Frontiers: A Technical Guide to N-Methyl-d3-2-pyrrolidinone-d6

For researchers, scientists, and drug development professionals, the pursuit of analytical precision is paramount. In the landscape of modern bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the choice of internal standard can dictate the success or failure of a study. This guide provides an in-depth exploration of N-Methyl-d3-2-pyrrolidinone-d6, a deuterated analog of N-methyl-2-pyrrolidone (NMP), offering insights into its properties, applications, and the rationale behind its use as a superior internal standard in demanding analytical workflows.

The Imperative for Isotopic Labeling in Bioanalysis

In quantitative bioanalysis, an internal standard (IS) is introduced to a sample at a known concentration to correct for variability during sample preparation and analysis.[1][2] The ideal IS co-elutes with the analyte of interest and exhibits similar ionization efficiency, thereby compensating for matrix effects and fluctuations in instrument response.[3][4] While structurally similar analogs can be used, stable isotope-labeled (SIL) internal standards are considered the gold standard.[4] Deuteration, the replacement of hydrogen atoms with their heavier isotope, deuterium, provides a mass shift that is easily detectable by a mass spectrometer without significantly altering the physicochemical properties of the molecule.[3]

Core Properties of N-Methyl-d3-2-pyrrolidinone-d6

N-Methyl-d3-2-pyrrolidinone-d6 is a synthetic, isotopically labeled form of N-methyl-2-pyrrolidone, a widely used aprotic solvent in the pharmaceutical and chemical industries.[5][6][7][8] The deuteration at both the N-methyl group and the pyrrolidinone ring results in a mass increase of nine atomic mass units (M+9) compared to the parent molecule.[9][10]

Physical and Chemical Data

The physical and chemical properties of N-Methyl-d3-2-pyrrolidinone-d6 are summarized in the table below. For comparative purposes, the properties of its non-deuterated analog, N-Methyl-2-pyrrolidone (NMP), are also included.

| Property | N-Methyl-d3-2-pyrrolidinone-d6 | N-Methyl-2-pyrrolidone (NMP) | Source(s) |

| Molecular Formula | C₅D₉NO | C₅H₉NO | [10][11] |

| Molecular Weight | 108.19 g/mol | 99.13 g/mol | [1][11] |

| CAS Number | 185964-60-7 | 872-50-4 | [10][11] |

| Boiling Point | 202 °C (lit.) | 202-204 °C | [5][9][12] |

| Density | 1.125 g/mL at 25 °C | 1.028 g/cm³ | [5][9][12] |

| Isotopic Purity | ≥98 atom % D | N/A | [10][11] |

| Appearance | Colorless liquid | Colorless liquid | [5][13] |

| Solubility | Miscible with water and most organic solvents | Miscible with water and most organic solvents | [5] |

| Flash Point | 86 °C (closed cup) | 91 °C | [8][9][14] |

Spectroscopic Profile

The defining characteristic of N-Methyl-d3-2-pyrrolidinone-d6 is its mass spectrum, which shows a molecular ion peak that is 9 mass units higher than that of NMP.[15] In a mass spectrometer, this distinct mass difference allows for the clear differentiation of the internal standard from the analyte, even if they co-elute chromatographically.

While specific spectra for N-Methyl-d3-2-pyrrolidinone-d6 are not readily published, the following can be inferred:

-

¹H NMR: The proton NMR spectrum is expected to show a significant reduction or absence of signals corresponding to the N-methyl and pyrrolidinone ring protons due to the high degree of deuteration.[15]

-

¹³C NMR: The carbon-13 NMR spectrum would be similar to that of NMP, with slight shifts possible due to the isotopic substitution.

-

IR Spectroscopy: The infrared spectrum would show characteristic C-D stretching vibrations at lower wavenumbers compared to the C-H stretches in NMP. The fundamental carbonyl (C=O) stretch would remain a prominent feature.

Synthesis and Quality Control

The synthesis of N-Methyl-d3-2-pyrrolidinone-d6 typically involves a catalytic hydrogen-deuterium (H/D) exchange reaction on the N-methyl-2-pyrrolidone molecule.[15] This process is conducted under controlled conditions to achieve a high level of isotopic enrichment.

Caption: A generalized workflow for the synthesis of N-Methyl-d3-2-pyrrolidinone-d6.

Quality control is critical to ensure the suitability of the deuterated standard. Gas chromatography-mass spectrometry (GC-MS) is employed to confirm the isotopic purity and to identify any residual non-deuterated NMP or other impurities.[15] Nuclear Magnetic Resonance (NMR) spectroscopy is also used to verify the extent and position of deuteration.[15]

Applications in Drug Development and Research

The primary application of N-Methyl-d3-2-pyrrolidinone-d6 is as an internal standard in quantitative bioanalytical methods, particularly those involving LC-MS/MS.[12] Its utility is especially pronounced in drug metabolism and pharmacokinetic (DMPK) studies.[16][17][18][19]

The Gold Standard Internal Standard in Bioanalysis

In a typical bioanalytical workflow, a biological matrix such as plasma or urine is first spiked with N-Methyl-d3-2-pyrrolidinone-d6. The sample then undergoes extraction to isolate the analyte and the internal standard. During LC-MS/MS analysis, the deuterated standard co-elutes with the non-deuterated analyte, experiencing the same degree of ion suppression or enhancement. The ratio of the analyte's peak area to the internal standard's peak area is then used to quantify the analyte's concentration, ensuring high accuracy and precision.[12]

Caption: A simplified workflow for a bioanalytical assay using a deuterated internal standard.

Case Study: Depletion Study of NMP in Swine Liver

A validated hydrophilic interaction LC-MS/MS method was developed for the determination of NMP residue in swine liver, utilizing N-Methyl-d3-2-pyrrolidinone-d6 as the internal standard.[12] The multiple reaction monitoring (MRM) transitions were 100→58 for NMP and 109→62 for the deuterated internal standard.[11][12] This study demonstrated that the deuterated standard effectively compensated for ion suppression effects and injection-to-injection variability, enabling accurate quantification of NMP residues.[12]

Mechanistic Studies

Beyond its role as an internal standard, N-Methyl-d3-2-pyrrolidinone-d6 can be used in mechanistic studies of chemical reactions. For instance, it has been employed to investigate the base-catalyzed carbon-alkylation of potassium enolates with styrenes.[10][14][20] The isotopic labeling allows researchers to track the fate of the solvent molecule and elucidate reaction pathways.

Experimental Protocol: A General Bioanalytical Method Validation Approach

The following is a generalized, step-by-step methodology for the validation of a bioanalytical method for the quantification of NMP in a biological matrix using N-Methyl-d3-2-pyrrolidinone-d6 as an internal standard, based on established guidelines.[21][22][23]

Objective: To validate a robust and reliable LC-MS/MS method for the quantification of N-methyl-2-pyrrolidone in plasma.

1. Preparation of Stock and Working Solutions: a. Prepare a 1 mg/mL stock solution of NMP and N-Methyl-d3-2-pyrrolidinone-d6 in a suitable organic solvent (e.g., acetonitrile).[21] b. Prepare a series of working solutions of NMP for calibration standards and quality control (QC) samples by serial dilution of the stock solution. c. Prepare a working solution of N-Methyl-d3-2-pyrrolidinone-d6 at a fixed concentration.

2. Preparation of Calibration Standards and Quality Control Samples: a. Spike blank plasma with the appropriate NMP working solutions to create a calibration curve with at least six non-zero concentration levels. b. Prepare QC samples at low, medium, and high concentrations in the same manner.

3. Sample Extraction: a. To 100 µL of plasma sample (calibrator, QC, or unknown), add the internal standard working solution. b. Add a protein precipitation agent (e.g., acetonitrile) and vortex to mix. c. Centrifuge to pellet the precipitated proteins. d. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis: a. LC System: A suitable HPLC or UPLC system. b. Column: A column appropriate for the separation of a polar compound (e.g., a HILIC column).[12] c. Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.[21] d. Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. e. MRM Transitions: Monitor the transitions m/z 100 → 58 for NMP and m/z 109 → 62 for N-Methyl-d3-2-pyrrolidinone-d6.[12]

5. Method Validation Parameters: a. Selectivity: Analyze blank plasma from multiple sources to ensure no endogenous interferences at the retention times of the analyte and internal standard. b. Linearity: Assess the linearity of the calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration and performing a linear regression. c. Accuracy and Precision: Analyze replicate QC samples at multiple concentration levels on different days to determine the intra- and inter-day accuracy and precision. d. Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked plasma to that in a neat solution. e. Recovery: Determine the extraction efficiency of the analyte and internal standard. f. Stability: Assess the stability of the analyte in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability).

Safety and Handling

N-Methyl-d3-2-pyrrolidinone-d6 is classified as a hazardous substance. It is crucial to handle this compound in a well-ventilated laboratory, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H360D (May damage the unborn child).[9][10][14]

-

Precautionary Statements: P202 (Do not handle until all safety precautions have been read and understood), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[9][10][14]

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and moisture.[24]

Conclusion

N-Methyl-d3-2-pyrrolidinone-d6 stands as a testament to the power of isotopic labeling in advancing analytical science. Its physicochemical properties, which closely mimic those of its non-deuterated counterpart, combined with its distinct mass signature, make it an invaluable tool for researchers in drug development and other scientific disciplines. By providing a stable and reliable point of reference, this deuterated compound enables the acquisition of high-quality, reproducible data, ultimately contributing to the development of safer and more effective medicines.

References

-

Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue: Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation - PubMed. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]

-

N-Methyl-d3-2-pyrrolidinone-d6 | 615854-1G - Scientific Laboratory Supplies. (n.d.). Scientific Laboratory Supplies. Retrieved January 13, 2026, from [Link]

-

Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. (2019). Bioanalysis. Retrieved January 13, 2026, from [Link]

-

N-methyl pyrrolidinone | - atamankimya.com. (n.d.). Ataman Kimya. Retrieved January 13, 2026, from [Link]

-

Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]

-

N-Methyl-2-pyrrolidone - MassBank. (n.d.). MassBank. Retrieved January 13, 2026, from [Link]

-

METHOD OF ANALYSIS N–methyl–2-pyrrolidone - FDA. (2011). U.S. Food and Drug Administration. Retrieved January 13, 2026, from [Link]

-

Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. (n.d.). United Nations Office on Drugs and Crime. Retrieved January 13, 2026, from [Link]

-

The influence of DMPK as an integrated partner in modern drug discovery - PubMed. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]

-

The Role of DMPK Studies in Drug Discovery | Blog - Aurigene Pharmaceutical Services. (2021). Aurigene Pharmaceutical Services. Retrieved January 13, 2026, from [Link]

-

LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis - KCAS Bio. (2020). KCAS Bioanalytical & Biomarker Services. Retrieved January 13, 2026, from [Link]

-

Drug Metabolism and Pharmacokinetics (DMPK) | RTI International. (n.d.). RTI International. Retrieved January 13, 2026, from [Link]

-

N-Methyl-2-pyrrolidone by GC/FID or GC/NPD - Analytical Method. (n.d.). SGS. Retrieved January 13, 2026, from [Link]

-

Review of pharmaceutical applications of N-methyl-2-pyrrolidone - PubMed. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]

-

Contribution of CYP2E1 to N-methyl-2-pyrrolidone metabolism - PubMed. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]

-

N-Methyl-d3-2-pyrrolidinone-d6 | 615854-1G | SIGMA-ALDRICH - Lab Supplies. (n.d.). Lab Supplies. Retrieved January 13, 2026, from [Link]

-

IR spectroscopy of N-methylpyrrolidine product in current work (red... - ResearchGate. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

- US6348601B2 - Preparation of N-methyl-2-pyrrolidone (NMP) - Google Patents. (n.d.). Google Patents.

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Organometallics. Retrieved January 13, 2026, from [Link]

-

(PDF) Review of pharmaceutical applications of N-methyl-2-pyrrolidone - ResearchGate. (2010). ResearchGate. Retrieved January 13, 2026, from [Link]

-

N-Methyl-2-pyrrolidone - Wikipedia. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]

-

2-Pyrrolidinone, 1-methyl- - the NIST WebBook. (n.d.). NIST WebBook. Retrieved January 13, 2026, from [Link]

-

(PDF) Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

Sources

- 1. bioanalysis-zone.com [bioanalysis-zone.com]

- 2. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Review of pharmaceutical applications of N-methyl-2-pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-Methyl-2-pyrrolidone: Application, absorption, metabolism and toxicity_Chemicalbook [chemicalbook.com]

- 8. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. N-甲基-d3-2-吡咯烷酮-d6 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue: Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard. | Semantic Scholar [semanticscholar.org]

- 14. scientificlabs.co.uk [scientificlabs.co.uk]

- 15. benchchem.com [benchchem.com]

- 16. The influence of DMPK as an integrated partner in modern drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Role of DMPK Studies in Drug Discovery | Blog [aurigeneservices.com]

- 18. blog.crownbio.com [blog.crownbio.com]

- 19. rti.org [rti.org]

- 20. N-Methyl-d3-2-pyrrolidinone-d6 D 98atom 185964-60-7 [sigmaaldrich.com]

- 21. fda.gov [fda.gov]

- 22. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. isotope.com [isotope.com]

The Gold Standard in Quantitative Analysis: A Technical Guide to the Application of N-Methyl-d3-2-pyrrolidinone-d6 in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-2-pyrrolidone (NMP) is a versatile organic solvent with a broad range of applications across the petrochemical, polymer, and pharmaceutical industries.[1] Its utility as a solvent for a wide array of materials has made it indispensable in many manufacturing processes. In the pharmaceutical sector, NMP is employed in drug formulations for both oral and transdermal delivery routes.[1] Given its widespread use, the accurate and precise quantification of NMP and its metabolites in various biological and environmental matrices is of paramount importance for pharmacokinetic studies, toxicological risk assessments, and environmental monitoring.

The gold standard for such quantitative analysis is mass spectrometry, a technique renowned for its sensitivity and selectivity. However, the accuracy of mass spectrometric quantification can be compromised by several factors, including sample loss during preparation and matrix effects during analysis. To overcome these challenges, the use of a stable isotope-labeled internal standard is essential. This guide provides an in-depth technical overview of N-Methyl-d3-2-pyrrolidinone-d6, a deuterated analog of NMP, and its critical role as an internal standard in modern analytical research.

Chapter 1: The Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision in quantitative analysis.[2] The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched form of the analyte (the internal standard) to the sample prior to any sample processing.[3] This "isotope dilution" allows for the correction of analyte loss during sample preparation and measurement, as the analyte and the internal standard are assumed to behave identically during these steps.

The superiority of IDMS lies in its ability to mitigate the common sources of error in quantitative analysis. By using an internal standard that is chemically identical to the analyte but has a different mass, the ratio of the analyte to the internal standard can be measured by a mass spectrometer. This ratio remains constant even if there is sample loss during extraction or if matrix components suppress or enhance the signal. N-Methyl-d3-2-pyrrolidinone-d6 is an ideal internal standard for the quantification of NMP because it co-elutes with NMP during chromatographic separation but is easily distinguished by its higher mass.

Chapter 2: Physicochemical Properties and Synthesis of N-Methyl-d3-2-pyrrolidinone-d6

N-Methyl-d3-2-pyrrolidinone-d6 is a stable, isotopically labeled form of NMP. The deuterium atoms replace hydrogen atoms on both the methyl group and the pyrrolidinone ring, resulting in a significant mass shift that is easily detectable by mass spectrometry.

| Property | Value |

| CAS Number | 185964-60-7[4] |

| Molecular Formula | C₅D₉NO[4] |

| Molecular Weight | 108.19 g/mol [4] |

| Isotopic Purity | ≥98 atom % D[4] |

| Boiling Point | 202 °C (lit.)[5] |

The synthesis of N-Methyl-d3-2-pyrrolidinone-d6 is typically achieved through catalytic hydrogen-deuterium (H/D) exchange reactions on the NMP molecule. This process ensures high levels of deuteration and isotopic purity, which are critical for its function as an internal standard.

Step-by-Step Protocol: Quantification of NMP in Human Plasma

This protocol provides a detailed methodology for the quantification of NMP in human plasma using protein precipitation for sample cleanup followed by LC-MS/MS analysis.

Materials and Reagents:

-

N-Methyl-2-pyrrolidone (NMP) analytical standard

-

N-Methyl-d3-2-pyrrolidinone-d6 internal standard

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (blank)

-

Calibrated micropipettes and tips

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system

Preparation of Stock Solutions and Standards:

-

NMP Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of NMP standard and dissolve it in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of N-Methyl-d3-2-pyrrolidinone-d6 and dissolve it in 1 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the NMP stock solution with a 50:50 mixture of methanol and water to create calibration standards at various concentrations.

-

Internal Standard Working Solution (1 µg/mL): Dilute the internal standard stock solution with acetonitrile.

Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (1 µg/mL) to each tube and vortex briefly.

-

Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex each tube vigorously for 30 seconds.

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Parameters:

| Parameter | Example Condition |

| LC System | UHPLC |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| NMP Transition | m/z 100 → 58 |

| N-Methyl-d3-2-pyrrolidinone-d6 Transition | m/z 109 → 62 |

Data Analysis and Quantification:

-

Integrate the peak areas for both the NMP and N-Methyl-d3-2-pyrrolidinone-d6 MRM transitions.

-

Calculate the peak area ratio of NMP to the internal standard for each sample, calibrator, and quality control.

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of NMP in the unknown samples by interpolating their peak area ratios from the calibration curve.

Chapter 5: Method Validation and Quality Control

To ensure the reliability and trustworthiness of the analytical data, the method must be thoroughly validated according to international guidelines. Key validation parameters include:

-

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the measured value to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

-

Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Conclusion

N-Methyl-d3-2-pyrrolidinone-d6 is an indispensable tool for researchers, scientists, and drug development professionals who require accurate and precise quantification of N-Methyl-2-pyrrolidone. Its use as an internal standard in isotope dilution mass spectrometry provides a robust and reliable method for correcting for sample preparation variability and matrix effects, thereby ensuring the integrity of the analytical data. This technical guide has provided a comprehensive overview of the principles, applications, and a detailed experimental workflow for the use of N-Methyl-d3-2-pyrrolidinone-d6, highlighting its critical role in advancing research in pharmacokinetics, environmental science, and pharmaceutical development.

References

-

Wikipedia. N-Methyl-2-pyrrolidone. [Link]

-

Ataman Kimya. N-METHYL 2-PYRROLIDONE (NMP). [Link]

-

Åkesson, B., & Jönsson, B. A. (1997). Major metabolic pathway for N-methyl-2-pyrrolidone in humans. Drug metabolism and disposition, 25(2), 267-269. [Link]

-

Badal, K., et al. (2000). Experimental exposure of male volunteers to N-methyl-2-pyrrolidone (NMP): acute effects and pharmacokinetics of NMP in plasma and urine. Occupational and environmental medicine, 57(9), 618-627. [Link]

-

MDPI. Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. [Link]

-

Jouyban, A. (2010). Review of pharmaceutical applications of N-methyl-2-pyrrolidone. Journal of Pharmacy & Pharmaceutical Sciences, 13(4), 524-535. [Link]

-

Semantic Scholar. Review of pharmaceutical applications of N-methyl-2-pyrrolidone. [Link]

-

Wikipedia. Isotope dilution. [Link]

-

Abian, J., et al. (2014). Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies. Journal of proteomics, 96, 103-115. [Link]

-

Ligocka, D., et al. (2003). Contribution of CYP2E1 to N-methyl-2-pyrrolidone metabolism. Archives of toxicology, 77(5), 261-266. [Link]

-

U.S. Department of Energy Office of Scientific and Technical Information. Guideline on Isotope Dilution Mass Spectrometry. [Link]

-

Occupational Safety and Health Administration. N-METHYL-2-PYRROLIDONE. [Link]

-

Scientific Laboratory Supplies. N-Methyl-d3-2-pyrrolidinone-d6 | 615854-1G. [Link]

-

Gaffney, A. M., et al. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry. [Link]

-

Semantic Scholar. Human experimental exposure to N-methyl-2-pyrrolidone (NMP): toxicokinetics of NMP, 5-hydroxy-N-methyl-2-pyrrolidone, N-methylsuccinimide and 2-hydroxy-N-methylsuccinimide (2-HMSI), and biological monitoring using 2-HMSI as a biomarker. [Link]

-

Agilent. Sample Preparation Techniques for Biological Matrices. [Link]

-

Henry M. Rowan College of Engineering. Life cycle assessment of N-methyl-2-pyrrolidone reduction strategies in the manufacture of resin precursors. [Link]

-

U.S. Food and Drug Administration. METHOD OF ANALYSIS N–methyl–2-pyrrolidone. [Link]

-

Sketchviz. Graphviz Examples and Tutorial. [Link]

-

YouTube. Graphviz's DOT - quick introduction. [Link]

-

ResearchGate. Sample preparation strategies for the determination of psychoactive substances in biological fluids. [Link]

-

Biotage. Bioanalytical sample preparation. [Link]

-

Ministry of the Environment, Government of Japan. III Analytical Methods. [Link]

-

Chad's Blog. Building diagrams using graphviz. [Link]

-

YouTube. Deuterated Internal Standards in LC-MS: Selection & Custom Synthesis. [Link]

-

International Journal of Scientific & Engineering Research. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]

-

YouTube. Graphviz and dot: Generating Diagrams with Code. [Link]

-

PubMed Central. Analytical methods for determining environmental contaminants of concern in water and wastewater. [Link]

-

Graphviz. Drawing graphs with dot. [Link]

-

Wiley Online Library. Analytical methods and trends in environmental forensics. [Link]

-

ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]

-

Organomation. Environmental Sample Preparation. [Link]

Sources

Introduction: The Role of Isotopic Labeling in Advancing Analytical Precision

An In-Depth Technical Guide to N-Methyl-d3-2-pyrrolidinone-d6 for Researchers and Drug Development Professionals

In the landscape of modern pharmaceutical research and development, the demand for analytical precision is paramount. The ability to accurately quantify compounds in complex biological matrices is a cornerstone of pharmacokinetics, toxicology, and clinical trial data. N-Methyl-d3-2-pyrrolidinone-d6, a deuterated analog of N-Methyl-2-pyrrolidone (NMP), has emerged as a critical tool in meeting this demand. NMP is a widely used organic solvent in the pharmaceutical industry, valued for its high solubilizing capacity[1]. Consequently, monitoring its presence and the levels of its metabolites in biological systems is essential for both occupational health and patient safety assessments[2].

This guide provides a comprehensive overview of N-Methyl-d3-2-pyrrolidinone-d6, delving into its fundamental properties, synthesis, and critical applications. As a stable isotope-labeled (SIL) compound, its primary utility lies in its function as an internal standard for quantitative analysis by mass spectrometry (MS) and as a specialized solvent in Nuclear Magnetic Resonance (NMR) spectroscopy[3][4]. By offering a near-identical chemical behavior to its unlabeled counterpart but with a distinct mass, it enables a level of analytical accuracy that is indispensable in regulated drug development environments.

Core Physicochemical Properties

N-Methyl-d3-2-pyrrolidinone-d6 is specifically engineered to have deuterium atoms replacing hydrogen atoms at both the N-methyl group and across the pyrrolidinone ring[3]. This extensive labeling results in a significant mass shift, making it easily distinguishable from the native compound in mass spectrometric analyses.

| Property | Value | Source(s) |

| CAS Number | 185964-60-7 | [5][6] |

| Molecular Formula | C₅D₉NO | [5] |

| Molecular Weight | 108.19 g/mol | [5][6] |

| Synonyms | 1-Methyl-d3-2-pyrrolidinone-d6, Deuterated methylpyrrolidinone | [5] |

| Isotopic Purity | ≥98 atom % D | [5] |

| Mass Shift vs. Unlabeled | M+9 | |

| Boiling Point | 202 °C (lit.) | [7] |

| Density | 1.125 g/mL at 25 °C | |

| Appearance | Colorless Liquid | [8] |

Synthesis and Isotopic Incorporation

The synthesis of N-Methyl-d3-2-pyrrolidinone-d6 is a multi-stage process that begins with the production of its non-deuterated precursor, NMP.

Foundational Synthesis of N-Methyl-2-pyrrolidinone (NMP)

The industrial synthesis of NMP is primarily achieved through the reaction of gamma-butyrolactone (GBL) with monomethylamine (MMA)[9][10]. This reaction proceeds in two main steps:

-

Ring-opening and Amidation: GBL reacts with methylamine to form the intermediate, N-methyl-γ-hydroxybutyramide[9].

-

Dehydration and Cyclization: This intermediate undergoes intramolecular dehydration at elevated temperatures to yield NMP and water[9]. To drive the reaction to completion and simplify purification, an excess of methylamine is typically used[9].

Caption: Foundational synthesis of NMP from GBL and MMA.

Deuteration Methodologies

To produce N-Methyl-d3-2-pyrrolidinone-d6, the pre-formed NMP molecule undergoes catalytic hydrogen-deuterium (H/D) exchange reactions[3]. Achieving the specific deuteration pattern, with deuterium atoms on both the methyl group and the pyrrolidinone ring, requires precise control over the reaction conditions. The protons on the carbon atoms alpha to the carbonyl group and the nitrogen are more acidic and thus more susceptible to exchange, which can be leveraged for targeted deuteration[3].

Core Application: Internal Standard in Mass Spectrometry

The quintessential role of N-Methyl-d3-2-pyrrolidinone-d6 in drug development is as an internal standard (IS) for quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2][4][11][12].

Causality Behind its Efficacy as an Internal Standard

An ideal internal standard co-elutes with the analyte of interest and experiences identical effects from sample preparation (e.g., extraction recovery) and ionization in the mass spectrometer. Because N-Methyl-d3-2-pyrrolidinone-d6 is chemically identical to NMP, it fulfills these criteria almost perfectly. Its slightly different physicochemical properties due to the heavier deuterium atoms are generally negligible in chromatographic separation and extraction efficiency. However, its M+9 mass difference allows the mass spectrometer to detect and quantify it and the unlabeled NMP simultaneously and without interference. This ratiometric approach corrects for variations in sample handling and instrument response, leading to highly accurate and precise quantification.

Sources

- 1. Review of pharmaceutical applications of N-methyl-2-pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scbt.com [scbt.com]

- 6. isotope.com [isotope.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 9. How to synthesis N-Methyl-2-pyrrolidone_Chemicalbook [chemicalbook.com]

- 10. US6348601B2 - Preparation of N-methyl-2-pyrrolidone (NMP) - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Methyl-d3-2-pyrrolidinone-d6 safety data sheet and handling

An In-Depth Technical Guide to the Safe Handling of N-Methyl-d3-2-pyrrolidinone-d6 for Research and Development

Introduction

N-Methyl-d3-2-pyrrolidinone-d6 (CAS No. 185964-60-7) is a deuterated isotopic analog of N-Methyl-2-pyrrolidone (NMP), a versatile aprotic solvent widely employed in the pharmaceutical, petrochemical, and microelectronics industries.[1][2][3] In research and drug development, its use is critical for mechanistic studies, particularly in tracing metabolic pathways and elucidating reaction mechanisms where kinetic isotope effects are investigated.[4]

While the isotopic labeling is key to its scientific application, it does not significantly alter the compound's chemical reactivity or toxicological profile from a handling and safety perspective. Therefore, the safety protocols for N-Methyl-d3-2-pyrrolidinone-d6 are fundamentally governed by the well-established data for its protio analog, NMP.[2] This guide provides a comprehensive overview of the material's properties, hazards, and the necessary protocols for its safe handling, storage, and disposal in a laboratory setting, synthesized from authoritative safety data and field-proven best practices.

Section 1: Compound Profile and Hazard Identification

A thorough understanding of the physical properties and inherent hazards of N-Methyl-d3-2-pyrrolidinone-d6 is the foundation of a robust safety plan.

Physical and Chemical Properties

The substitution of hydrogen with deuterium results in a slightly higher molecular weight and density compared to the parent compound, but other key physical properties remain largely unchanged.[1]

| Property | N-Methyl-d3-2-pyrrolidinone-d6 | N-Methyl-2-pyrrolidone (NMP) | Data Source(s) |

| CAS Number | 185964-60-7 | 872-50-4 | [5] |

| Molecular Formula | C₅D₉NO | C₅H₉NO | [1] |

| Molecular Weight | 108.19 g/mol | 99.13 g/mol | [1][6] |

| Appearance | Colorless liquid | Colorless liquid | [3][7] |

| Odor | Mild amine-like | Mild amine-like | [3][7] |

| Boiling Point | ~202 °C | 202 - 204 °C | [4][8] |

| Flash Point | 86 °C (186.8 °F) - closed cup | 86 - 91 °C (187 - 196 °F) | [9][10] |

| Density | 1.125 g/mL at 25 °C | 1.028 - 1.030 g/mL at 20-25 °C | [5][9] |

| Water Solubility | Miscible | Completely Miscible | [3][5][7] |

| Vapor Pressure | Not specified; expected to be slightly lower than NMP | ~0.3 hPa at 20 °C | [5][9] |

Core Hazard Analysis

The primary hazards associated with N-Methyl-d3-2-pyrrolidinone-d6 are identical to those of NMP. The substance is classified as a reproductive toxicant, a skin/eye irritant, and a combustible liquid.[9]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Reproductive Toxicity | Health Hazard | Danger | H360D: May damage the unborn child.[2][9] |

| Skin & Eye Irritation | Exclamation Mark | Danger | H315: Causes skin irritation.[9]H319: Causes serious eye irritation.[9] |

| Respiratory Irritation | Exclamation Mark | Danger | H335: May cause respiratory irritation.[9] |

| Flammability | (None for Combustible Liquid, Cat. 4) | Warning | H227: Combustible liquid.[11] |

The most critical hazard is its classification as a Category 1B Reproductive Toxicant .[5] Studies have demonstrated that exposure to NMP can pose a risk of developmental toxicity.[2][12][13] This necessitates stringent controls to prevent exposure, particularly for researchers of child-bearing potential. Furthermore, the compound can be absorbed through the skin, making dermal contact a significant route of exposure.[5][10][12]

Section 2: Risk Assessment and the Hierarchy of Controls

Effective safety management requires a systematic approach to risk mitigation. The hierarchy of controls provides a framework for implementing the most effective and reliable safety measures.

Caption: Decision workflow for selecting appropriate PPE.

Methodology:

-

Eye/Face Protection : At a minimum, ANSI Z87.1-compliant chemical safety goggles must be worn. [14]If there is a significant risk of splashing (e.g., during transfers of larger volumes), a face shield should be worn in addition to goggles. [15]2. Hand Protection : Due to the risk of skin absorption and irritation, appropriate chemical-resistant gloves are mandatory. Butyl rubber and FEP Teflon gloves offer the best resistance to NMP. [16]PVC-coated gloves should be avoided as the coating can be dissolved by NMP. [16]Double-gloving is recommended as a best practice.

-

Skin and Body Protection : A flame-resistant laboratory coat must be worn and kept fully fastened. [15]Additional protective clothing, such as a chemically resistant apron, may be required for larger-scale work. [16]

Protocol 3.2: Laboratory Handling and Use

All manipulations of N-Methyl-d3-2-pyrrolidinone-d6 must be performed within a certified chemical fume hood to minimize inhalation exposure. [17] Methodology:

-

Preparation : Before starting, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary equipment or ignition sources. [12]2. Dispensing : When transferring the liquid, use a grounded funnel to prevent static discharge, especially for larger quantities. [12]Work slowly to avoid creating aerosols or splashes.

-

Heating : If heating is required, use a controlled heating mantle or bead bath. Do not use an open flame. Since the flash point is 86 °C, ensure that surface temperatures do not approach this value in an open system. 4. Post-Handling : After use, ensure the primary container is tightly sealed. [18]Decontaminate the work surface. Remove gloves using the proper technique and dispose of them as hazardous waste. Wash hands thoroughly with soap and water. [17]

Protocol 3.3: Storage and Transport

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

Methodology:

-

Location : Store the compound in a cool, dry, and well-ventilated area designated for toxic and combustible chemicals. [17][18]The storage area should be separate from strong oxidizing agents, strong acids, and strong bases, with which NMP can react violently. [5][7]2. Container : Keep the container tightly closed to prevent the absorption of moisture (as NMP is hygroscopic) and the escape of vapors. [3][12][18]For electronic-grade samples, high-density polyethylene bottles are recommended to prevent leaching from glass. [16]3. Environment : Protect the container from physical damage, direct sunlight, and heat sources. [12][17][18]4. Labeling : Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings. [18]

Section 4: Emergency Procedures

Preparedness for emergencies is a non-negotiable aspect of laboratory safety.

Spill Response

Immediate and correct response to a spill can prevent a minor incident from escalating.

Caption: Decision tree for responding to a chemical spill.

Methodology:

-

Evacuate and Alert : For large spills, immediately alert personnel in the vicinity and evacuate the area. [14][17]2. Control Ignition Sources : Remove all sources of ignition from the area. [12][17]3. Ventilate : Ensure the area is well-ventilated.

-

Containment : For small spills that you are trained to handle, wear appropriate PPE. Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial sorbent pad. [12][17]Do not use combustible materials like paper towels to absorb the bulk of the spill.

-

Cleanup : Carefully collect the absorbent material and place it into a sealable, properly labeled container for hazardous waste disposal. [12]6. Decontamination : Clean the spill area thoroughly with soap and water.

First Aid Measures

Immediate medical attention is often required. Show the Safety Data Sheet to the attending physician. [5]

| Exposure Route | First Aid Protocol |

|---|---|

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [9][11] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. [9][11] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. [5][11][12]|

Fire Fighting

N-Methyl-d3-2-pyrrolidinone-d6 is a combustible liquid. [12]* Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [14][17]A water stream may scatter and spread the fire. [11]* Specific Hazards : Containers may explode when heated. [12][17]Hazardous combustion products include carbon oxides (CO, CO₂) and nitrogen oxides (NOx). [5][17]* Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear. [12][17]

Section 5: Waste Disposal

Chemical waste must be managed responsibly to protect personnel and the environment.

Methodology:

-

Collection : Collect all waste containing N-Methyl-d3-2-pyrrolidinone-d6, including contaminated absorbents and disposable PPE, in a designated, leak-proof, and clearly labeled hazardous waste container. [16]2. Segregation : Do not mix NMP waste with incompatible waste streams.

-

Disposal : Arrange for disposal through your institution's Environmental Health & Safety (EH&S) office. All disposal must comply with local, state, and federal regulations. [15]

Conclusion

N-Methyl-d3-2-pyrrolidinone-d6 is an invaluable tool in modern chemical and pharmaceutical research. Its safe use hinges on a clear understanding of its primary hazards—reproductive toxicity, irritation, and combustibility. By implementing a safety-first approach grounded in the hierarchy of controls, utilizing robust engineering solutions like chemical fume hoods, and adhering to stringent handling, storage, and emergency protocols, researchers can effectively mitigate risks. The responsibility for safety lies with every individual in the laboratory, and a comprehensive understanding of the principles outlined in this guide is essential for protecting oneself, colleagues, and the wider environment.

References

- N-Methyl-d3-2-pyrrolidinone-d6 D 98atom 185964-60-7 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- N-Methyl-2-pyrrolidone - SAFETY DATA SHEET. (2018, October). Thermo Fisher Scientific.

- SAFETY DATA SHEET - 1-Methyl-2-pyrrolidinone. (2009, November 12). Fisher Scientific.

- Material Safety Data Sheet - N-Methylpyrrolidinone. (n.d.). Fisher Scientific.

- SAFETY DATA SHEET - N-methyl-2-pyrrolidone. (2025, July 28). Sigma-Aldrich.

- How to store N-methylpyrrolidone. (2023, September 21). Generic Chemical Supplier Information.

- N-Methyl-d3-2-pyrrolidinone-d6 | CAS 185964-60-7. (n.d.). Santa Cruz Biotechnology.

- N-Methylpyrrolidone Handling and Storage. (n.d.). P2 InfoHouse.

- N-Methyl-2-Pyrrolidone Product Information. (n.d.). Lyondell Chemical Company.

- SAFETY DATA SHEET - N-Methylpyrrolidinone. (2009, November 12). Fisher Scientific.

- n-METHYL-2-PYRROLIDONE - SAFETY DATA SHEET. (2021, May 1). RCI Labscan Limited.

- N-Methyl-2-pyrrolidone - Wikipedia. (n.d.). Wikipedia.

- N-Methyl-d3-2-pyrrolidinone-d6 | 615854-1G. (n.d.). Scientific Laboratory Supplies.

- SAFETY DATA SHEET - 1-METHYL-2-PYRROLIDINONE. (2015, June 3). Spectrum Chemical.

- Product Safety Summary Sheet - N-Methyl-Pyrrolidone. (2012, November 1). DuPont UK.

- N-methyl-2-pyrrolidone | C5H9NO. (n.d.). PubChem.

- Inert Reassessments: N-methylpyrrolidone (CAS Reg. No. 872-50-4). (n.d.). US EPA.

- N-methyl pyrrolidinone. (n.d.). Ataman Kimya.

- N-METHYL-2-PYRROLIDONE (CICAD 35, 2001). (n.d.). Inchem.org.

- N-Methyl-2-pyrrolidone SDS, 872-50-4 Safety Data Sheets. (n.d.). ECHEMI.

- N-Methyl-d3-2-pyrrolidinone-d6 D 98atom 185964-60-7 - Sigma-Aldrich (alternate link). (n.d.). Sigma-Aldrich.

- Workplace environmental exposure level guide: n-Methyl-2-pyrrolidone. (n.d.). PubMed.

- Safety Data Sheet (N-METHYLPYRROLIDONE (NMP)). (n.d.). JMN Specialties, Inc.

- Opinion of the Scientific Committee on Consumer Safety on N-methyl-2-pyrrolidone (NMP). (n.d.). European Commission.

Sources

- 1. scbt.com [scbt.com]

- 2. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 3. N-METHYL-2-PYRROLIDONE (CICAD 35, 2001) [inchem.org]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. www-prod.lyondellbasell.com [www-prod.lyondellbasell.com]

- 8. atamankimya.com [atamankimya.com]

- 9. rcilabscan.com [rcilabscan.com]

- 10. dupont.co.uk [dupont.co.uk]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. louisville.edu [louisville.edu]

- 13. epa.gov [epa.gov]

- 14. fishersci.com [fishersci.com]

- 15. jmnspecialties.com [jmnspecialties.com]

- 16. p2infohouse.org [p2infohouse.org]

- 17. thermofishersci.in [thermofishersci.in]

- 18. How to store N-methylpyrrolidone - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

A Senior Application Scientist's Guide to Sourcing and Qualifying High-Purity N-Methyl-d3-2-pyrrolidinone-d6 for Regulated Bioanalysis

Introduction: The Imperative for a "Gold Standard" Internal Standard

N-Methyl-2-pyrrolidinone (NMP) is a widely used solvent in the pharmaceutical industry, finding applications in drug formulation and manufacturing.[1][2] Consequently, quantifying its presence and the profile of its metabolites in biological matrices is a frequent necessity in preclinical and clinical development. For quantitative bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of an appropriate internal standard (IS) is not merely a recommendation but a foundational requirement for achieving accuracy and precision.

Stable isotope-labeled internal standards (SIL-ISs) are broadly recognized as the "gold standard" for this purpose.[3] A SIL-IS, such as N-Methyl-d3-2-pyrrolidinone-d6, is chemically identical to the analyte (NMP) but has a different mass due to the incorporation of heavy isotopes (deuterium in this case). This near-perfect analogy ensures that the IS co-elutes chromatographically and experiences similar behavior during sample extraction, handling, and ionization, thereby effectively compensating for matrix effects and other sources of experimental variability.[3][4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines on bioanalytical method validation, which underscore the need for robust and reliable methods; the use of a high-purity SIL-IS is a key component in meeting these expectations.[5][6][7]

This guide focuses specifically on N-Methyl-d3-2-pyrrolidinone-d6 (CAS: 185964-60-7), a deuterated analog of NMP with deuterium atoms on both the N-methyl group and the pyrrolidinone ring. We will explore the critical parameters for supplier selection, the interpretation of quality documentation, and a workflow for in-house verification.

Critical Quality Attributes: Beyond the Catalogue Listing

Selecting a supplier for a critical reagent like a SIL-IS requires diligence beyond a simple price and availability comparison. The following quality attributes are paramount and should be thoroughly investigated.

Isotopic Purity & Enrichment

Isotopic purity refers to the percentage of the SIL-IS that contains the desired number of deuterium atoms. High isotopic enrichment (typically ≥98 atom % D) is crucial.[8][9] Insufficient enrichment can lead to two significant problems:

-

Signal Interference: The presence of unlabeled (d0) or partially labeled NMP in the SIL-IS stock can contribute to the analyte signal, leading to an overestimation of the analyte's concentration, particularly at the lower limit of quantitation (LLOQ).

-

Cross-Talk: In MS/MS analysis, if the isotopic cluster of the IS overlaps with the mass of the analyte, it can create analytical interference.

Chemical Purity

The chemical purity, typically assessed by chromatography (HPLC) or gas chromatography (GC), must also be high (e.g., >99%).[9] Impurities in the SIL-IS can co-elute with the analyte or IS, causing ion suppression or enhancement, or they can introduce interfering peaks in the chromatogram.

Certificate of Analysis (CoA)

The Certificate of Analysis is the primary document attesting to the quality of a specific lot of material. A comprehensive CoA is a hallmark of a reputable supplier. It should transparently report:

-

Identity Confirmation: Methods used, such as ¹H-NMR, Mass Spectrometry.

-

Isotopic Purity/Enrichment: The measured atom % D value and the method used for determination (typically NMR or MS).

-

Chemical Purity: The measured purity value and the analytical technique (e.g., HPLC, GC with specific detector).

Supplier Evaluation and Comparative Overview

A robust supplier qualification process is essential. Key suppliers of specialty isotope-labeled compounds often provide extensive documentation and technical support. Below is a comparative overview of prominent commercial suppliers offering N-Methyl-d3-2-pyrrolidinone-d6.

| Supplier | Product Name Example | CAS Number | Stated Isotopic Purity | Stated Chemical Purity | Notes |

| Sigma-Aldrich (Merck) | N-Methyl-d3-2-pyrrolidinone-d6 | 185964-60-7 | 98 atom % D[9][10] | ≥99% (CP)[9] | A well-established supplier with readily available CoAs for specific lots online.[9] |

| Cambridge Isotope Laboratories, Inc. (CIL) | N-Methyl-2-pyrrolidinone-d₉ (D, 99%) | 185964-60-7 | 99 atom % D[11][12] | ≥98%[11][12] | Specializes in high-purity stable isotopes for NMR and MS applications.[13][14] Offers products in various packaging formats. |

| Toronto Research Chemicals (TRC) / LGC Standards | 1-Methyl-2-pyrrolidone-d6 | 185964-60-7 | Not explicitly stated on product page, requires CoA. | Not explicitly stated on product page, requires CoA. | TRC, part of LGC, offers a vast portfolio of research chemicals and analytical standards, including many stable isotope-labeled compounds.[15][16] |

| Santa Cruz Biotechnology, Inc. (SCBT) | N-Methyl-d3-2-pyrrolidinone-d6 | 185964-60-7 | ≥98 atom % D[8] | Not explicitly stated on product page, requires CoA. | A broad supplier of biochemicals for research use.[8] |

Note: Specifications are subject to change and may vary by lot. Always consult the lot-specific Certificate of Analysis before use.

The process of selecting a supplier can be visualized as a decision-making workflow.

Regulatory Context: Aligning with FDA & EMA Expectations

The use of SIL-IS is a cornerstone of robust bioanalytical method validation as outlined in the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guideline, which has been adopted by both the FDA and EMA.[5][7] While these guidelines do not mandate the use of a SIL-IS, they set performance standards for selectivity, accuracy, precision, and stability that are most readily met by using one.[6][7]

The validation process must demonstrate that the internal standard is suitable for its purpose. This includes:

-

Selectivity: Ensuring that components in the biological matrix do not interfere with the detection of the analyte or the IS.[6]

-

Matrix Effect: Evaluating the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and IS. A good SIL-IS should track the analyte's response, yielding a consistent analyte/IS peak area ratio across different lots of matrix.

-

Stability: Demonstrating the stability of the analyte and IS in the biological matrix under the expected conditions of sample collection, storage, and processing.[17]

Experimental Protocol: In-House Verification of the Internal Standard

Upon receipt, it is best practice to perform an in-house verification of the SIL-IS before committing it to a large-scale study. This ensures the material meets specifications and establishes a baseline for its use.

Objective: To confirm the identity, purity, and concentration of the incoming N-Methyl-d3-2-pyrrolidinone-d6 standard.

Materials:

-

N-Methyl-d3-2-pyrrolidinone-d6 (as received)

-

N-Methyl-2-pyrrolidinone (unlabeled reference standard)

-

LC-MS grade solvents (Acetonitrile, Methanol, Water)

-

Formic Acid

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

LC-MS/MS system

Methodology:

-

Stock Solution Preparation:

-

Accurately weigh a small amount of the N-Methyl-d3-2-pyrrolidinone-d6 standard.

-

Dissolve in a known volume of an appropriate solvent (e.g., 50:50 Acetonitrile:Water) to create a primary stock solution (e.g., 1 mg/mL).

-

Perform serial dilutions to create a working solution at a concentration suitable for infusion or injection (e.g., 100 ng/mL).

-

-

Identity Confirmation via Mass Spectrometry:

-

Infuse the working solution directly into the mass spectrometer.

-

Acquire a full scan mass spectrum in positive electrospray ionization (ESI+) mode.

-

Confirm the presence of the protonated molecular ion ([M+H]⁺) at the expected mass-to-charge ratio (m/z). For C₅D₉NO, the expected m/z would be approximately 109.1.

-

A scientific publication has reported the Multiple Reaction Monitoring (MRM) transition for N-Methyl-d3-2-pyrrolidinone-d6 as 109 → 62 .[18][19] This product ion corresponds to a characteristic fragment and can be used for confirmation and quantitation.

-

-

Purity Assessment via LC-MS:

-

Inject a high-concentration sample of the IS working solution onto the LC-MS system.

-

Run a chromatographic gradient capable of separating potential impurities.

-

Monitor the total ion chromatogram (TIC) and extracted ion chromatograms for the expected mass of the IS and any potential impurities.

-

Assess the peak area of the main component relative to any other peaks to estimate chemical purity.

-

Simultaneously, monitor for the mass of the unlabeled NMP (m/z 100 → 58) to check for isotopic contamination.[18][19]

-

The role of the SIL-IS within a typical bioanalytical workflow is illustrated below.

Conclusion

The selection of a high-purity N-Methyl-d3-2-pyrrolidinone-d6 internal standard is a critical decision that directly impacts the integrity and reliability of bioanalytical data. A successful sourcing strategy involves a multi-faceted evaluation of suppliers based on the quality of their product, the transparency of their documentation, and their adherence to quality manufacturing systems. By scrutinizing critical attributes such as isotopic and chemical purity via the Certificate of Analysis and performing in-house verification, researchers can ensure their methods are built on a solid foundation, capable of withstanding scientific and regulatory review. Adherence to these principles enables drug development professionals to generate high-quality data for crucial pharmacokinetic and safety assessments.

References

-

European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

-

European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

-

Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]

-

European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation FDA 2001.pdf. Retrieved from [Link]